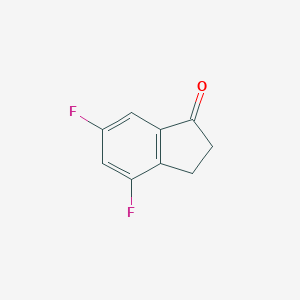

4,6-Difluoro-1-indanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVVKRYLYPANAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449557 | |

| Record name | 4,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162548-73-4 | |

| Record name | 4,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Difluoroindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Difluoro-1-indanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4,6-Difluoro-1-indanone, a key building block in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its handling, characterization, and utilization in research and development.

Chemical Identity and Physical Properties

This compound, with the CAS number 162548-73-4, is a fluorinated derivative of 1-indanone.[1][2] The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules.[3]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₂O | [1][2][3] |

| Molecular Weight | 168.14 g/mol | [1][2][3] |

| IUPAC Name | 4,6-difluoro-2,3-dihydro-1H-inden-1-one | [3] |

| Appearance | White solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis and Purification

The most common synthetic route to this compound is through an intramolecular Friedel-Crafts acylation reaction.[3] This process typically involves the following key steps:

-

Friedel-Crafts Acylation: The synthesis often begins with the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to form an intermediate aroylpropionic acid.

-

Cyclization: The intermediate is then subjected to cyclization, often in the presence of a strong acid, to form the indanone ring structure.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Illustrative)

The following is an illustrative protocol based on general Friedel-Crafts acylation procedures. Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

Step 1: Formation of the Acylating Agent

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride in an inert solvent such as dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of succinic anhydride in the same solvent to the flask.

Step 2: Friedel-Crafts Acylation

-

To the cooled mixture, add 1,3-difluorobenzene dropwise via the addition funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

Step 3: Work-up and Cyclization

-

Carefully pour the reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

The resulting crude aroylpropionic acid can then be cyclized using a strong acid like polyphosphoric acid (PPA) or sulfuric acid with heating to yield this compound.

Purification

Purification of the crude product is typically achieved through recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

For higher purity, column chromatography on silica gel is effective.

-

A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the product.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not widely published, the expected spectral characteristics can be inferred based on its structure and data from similar indanone derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: The protons on the difluorinated benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to fluorine coupling, these signals will likely appear as complex multiplets.

-

Methylene Protons: The two methylene groups of the indanone ring will appear as triplets in the aliphatic region (typically δ 2.5-3.5 ppm), showing coupling to each other.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: The ketone carbonyl carbon will have a characteristic chemical shift in the downfield region (typically δ 190-200 ppm).

-

Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbons directly attached to fluorine will show large one-bond C-F coupling constants.

-

Aliphatic Carbons: The two methylene carbons will appear in the upfield region (δ 20-40 ppm).

IR (Infrared) Spectroscopy:

-

Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹, characteristic of an aromatic ketone.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 168.14, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation patterns for indanones include the loss of CO (m/z = 28) and subsequent rearrangements of the resulting fragments.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay of the electron-withdrawing fluorine atoms and the carbonyl group.

-

Nucleophilic Addition to the Carbonyl Group: The ketone functionality is susceptible to attack by nucleophiles.

-

Reactions at the α-Position: The methylene group adjacent to the carbonyl (α-position) can be deprotonated by a strong base to form an enolate, which can then participate in various reactions such as alkylations and aldol condensations.

-

Electrophilic Aromatic Substitution: The fluorine atoms and the carbonyl group are deactivating towards electrophilic aromatic substitution, making such reactions challenging.

Caption: Key reactivity pathways of this compound.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials.

-

Pharmaceuticals: The indanone scaffold is a common feature in many pharmaceutical agents. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Derivatives of fluorinated indanones are being investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[3]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can lead to the development of more potent and selective pesticides and herbicides.[1]

-

Materials Science: The unique electronic properties conferred by the difluoro-substituted aromatic ring make this molecule an interesting precursor for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is known to cause skin and eye irritation.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis, while requiring careful control of reaction conditions, is based on well-established organic chemistry principles. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development endeavors.

References

A Technical Guide to the Structural Elucidation of 4,6-Difluoro-1-indanone: From Synthesis to Single-Crystal X-ray Analysis

Abstract: 4,6-Difluoro-1-indanone is a key fluorinated building block in medicinal chemistry, valued for its role in the synthesis of various therapeutic agents. Understanding its three-dimensional structure is paramount for rational drug design, as the spatial arrangement of atoms dictates molecular interactions with biological targets. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to determine the crystal structure of this compound. Since a public crystal structure is not available, this document outlines the necessary experimental and computational workflow, from chemical synthesis and purification to advanced single-crystal X-ray diffraction (SC-XRD) analysis. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system for achieving high-quality structural data.

Introduction: The Significance of Structural Insight

This compound (C₉H₆F₂O) is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of two fluorine atoms on the aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery.[2] A definitive understanding of its solid-state conformation and intermolecular interactions, achievable through single-crystal X-ray diffraction, is crucial for predicting its behavior in biological systems and for the design of new chemical entities with improved efficacy and safety profiles.[3]

This guide provides a holistic approach, detailing the necessary steps to obtain and analyze the crystal structure of this compound, thereby enabling a deeper understanding of its chemical and physical properties.

Synthesis and Purification of this compound

A robust and high-yielding synthesis followed by meticulous purification is a prerequisite for obtaining diffraction-quality single crystals.[2] The intramolecular Friedel-Crafts acylation is a well-established and reliable method for the synthesis of indanones.[4][5]

Synthesis via Intramolecular Friedel-Crafts Acylation

The synthesis proceeds in two main steps: the formation of the acyl chloride intermediate followed by its intramolecular cyclization.

Experimental Protocol:

Step 1: Synthesis of 3-(2,4-Difluorophenyl)propanoyl Chloride

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place 3-(2,4-difluorophenyl)propanoic acid (1.0 eq).

-

Add anhydrous dichloromethane (CH₂Cl₂) as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[4]

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. Gas evolution (CO₂, CO, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[6]

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 3-(2,4-difluorophenyl)propanoyl chloride, which is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

In a separate dry flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C.

-

Dissolve the crude 3-(2,4-difluorophenyl)propanoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

References

Theoretical studies on 4,6-Difluoro-1-indanone

An In-Depth Technical Guide to the Theoretical Study of 4,6-Difluoro-1-indanone

Introduction

This compound is a fluorinated aromatic ketone that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within medicinal chemistry.[1][2] Its structure, a bicyclic indanone core functionalized with two fluorine atoms, imparts unique electronic properties that enhance reactivity and potential biological activity.[2] The indanone scaffold itself is a privileged structure in drug discovery, found in compounds developed for neurodegenerative diseases, inflammation, and viral infections.[3][4][5] The introduction of fluorine atoms can further modulate a molecule's metabolic stability, binding affinity, and bioavailability, making this compound a valuable intermediate for pharmaceutical development.[6]

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the structural, spectroscopic, and electronic properties of this compound. By leveraging computational chemistry, researchers can predict molecular characteristics and reactivity, guiding synthetic strategies and accelerating the discovery of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply theoretical methods to the study of fluorinated synthons.

Molecular Geometry and Structural Analysis

The foundation of any theoretical study is the accurate determination of the molecule's lowest energy three-dimensional structure. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for optimizing molecular geometry and predicting key structural parameters.

Computational Approach: Geometry Optimization

The initial step involves building the 3D structure of this compound and performing a geometry optimization to find the most stable conformation (a minimum on the potential energy surface). A common and reliable method for this is using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[7] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

A subsequent frequency calculation is essential to validate the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[7]

Predicted Structural Parameters

| Parameter | Description | Predicted Value Range | Significance |

| C=O Bond Length | Carbonyl group bond | ~1.21 Å | Shorter than a C-O single bond, indicating double bond character. Influences IR stretching frequency. |

| C-F Bond Lengths | Aromatic carbon-fluorine bonds | ~1.35 Å | Strong, polar bonds that influence the molecule's electronic properties and reactivity. |

| C-C (Aromatic) | Bonds within the benzene ring | ~1.39 - 1.41 Å | Typical aromatic bond lengths, intermediate between single and double bonds. |

| C-C (Aliphatic) | Bonds in the cyclopentanone ring | ~1.52 - 1.54 Å | Typical sp³-sp³ and sp³-sp² carbon-carbon single bond lengths. |

| Planarity | Dihedral angles of the rings | Near 0°/180° | The bicyclic system is largely planar, which impacts molecular packing and stacking interactions. |

Theoretical Spectroscopic Profiling

Computational methods can simulate various types of spectra, providing a powerful tool for structural confirmation and interpretation of experimental data.

Vibrational Spectroscopy (FT-IR)

DFT frequency calculations can predict the infrared spectrum of a molecule. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.[7]

Computational Protocol: DFT for Vibrational Analysis

-

Geometry Optimization: Perform a full geometry optimization of the this compound structure at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).[7]

-

Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory. This computes the vibrational modes and their corresponding IR intensities.

-

Scaling and Visualization: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data. The resulting spectrum can be visualized and compared to experimental FT-IR data.

Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching of C-H bonds on the cyclopentanone ring (CH₂ groups). |

| C=O Stretch | ~1720 - 1700 | Strong | Characteristic strong absorption for the ketone carbonyl group. The exact position is influenced by ring strain and electronic effects. [8] |

| C=C Stretch (Aromatic) | 1610 - 1580 | Medium-Strong | In-plane stretching of the carbon-carbon bonds in the aromatic ring. |

| C-F Stretch | ~1250 - 1100 | Strong | Strong, characteristic absorptions due to the highly polar carbon-fluorine bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be predicted computationally using the Gauge-Including Atomic Orbital (GIAO) method, typically performed on the DFT-optimized geometry.[9] These predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

-

¹H NMR: Protons on the aliphatic CH₂ groups adjacent to the carbonyl and the aromatic ring are expected in the ~2.5-3.5 ppm range. Aromatic protons will appear further downfield, likely between 7.0 and 7.8 ppm, with splitting patterns influenced by both H-H and H-F coupling.

-

¹³C NMR: The carbonyl carbon (C=O) is the most deshielded, with a predicted chemical shift > 200 ppm.[8] Aromatic carbons bonded to fluorine will show large chemical shifts and characteristic C-F coupling constants. Aliphatic carbons will be found in the ~25-40 ppm range.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectrum (UV-Vis) of a molecule. It calculates the energies of electronic transitions from the ground state to various excited states.[10]

Computational Protocol: TD-DFT for UV-Vis Spectra

-

Ground State Optimization: Obtain the optimized ground-state geometry using DFT as described previously.

-

Excited State Calculation: Perform a TD-DFT calculation on the optimized structure. This will yield the vertical excitation energies (corresponding to λ_max) and the oscillator strengths (related to the intensity of the absorption).

-

Analysis: The primary absorptions for indanone derivatives typically correspond to n→π* and π→π* transitions involving the carbonyl group and the aromatic system. The fluorine substituents are expected to cause a slight shift in the absorption maxima compared to unsubstituted indanone.

Frontier Molecular Orbital (FMO) and Reactivity Analysis

The electronic properties of a molecule, which dictate its reactivity, can be understood by analyzing its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[7]

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO will be concentrated around the electron-deficient carbonyl group and the fused ring system. The electron-withdrawing fluorine atoms lower the energy of both the HOMO and LUMO, influencing the molecule's overall reactivity profile.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying the centers of electrophilic and nucleophilic reactivity.[7]

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. In this compound, the most negative region will be centered on the oxygen atom of the carbonyl group.

-

Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms and, significantly, on the carbonyl carbon.

-

Green Regions (Neutral Potential): Represent areas of near-zero potential, typically found over the nonpolar portions of the molecule like the carbon framework of the aromatic ring.

The MEP map visually confirms the reactivity predicted by FMO analysis, highlighting the carbonyl oxygen as the primary site for protonation or Lewis acid coordination and the carbonyl carbon as the site for nucleophilic addition reactions.

Applications in Drug Development and Synthesis

Theoretical studies provide a rationale for the utility of this compound as a synthetic intermediate. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the aromatic ring and can increase the acidity of the α-protons adjacent to the carbonyl group, facilitating reactions at that position.[2]

Research has shown that derivatives of this compound possess significant biological activity. For instance, (E)-2-(4,6-difluoro-1-indanylidene)acetamide, synthesized from this compound, was developed as a potent, centrally acting muscle relaxant with additional anti-inflammatory and analgesic properties, eventually proceeding to Phase I clinical trials.[11] Computational studies, such as molecular docking, can be employed to predict how such derivatives bind to biological targets (e.g., enzymes or receptors), further guiding the design of more potent and selective drug candidates.

Conclusion

Theoretical and computational studies offer indispensable tools for a deep and predictive understanding of this compound. Through methods like Density Functional Theory, it is possible to accurately model the molecule's geometry, predict its spectroscopic signatures (IR, NMR, UV-Vis), and map its electronic properties and reactivity. This theoretical framework not only complements experimental characterization but also provides critical insights that can guide the strategic use of this valuable building block in the synthesis of next-generation pharmaceuticals. The synergy between computational prediction and experimental validation is crucial for accelerating innovation in drug discovery and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound | 162548-73-4 [smolecule.com]

- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Indanylidenes. 1. Design and synthesis of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, a potent, centrally acting muscle relaxant with antiinflammatory and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4,6-Difluoro-1-indanone in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 4,6-Difluoro-1-indanone, a key building block in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document outlines the core principles governing its solubility, predicts its behavior in various organic solvents, and provides a robust experimental protocol for determining its solubility with high fidelity.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound is a bicyclic ketone with the molecular formula C₉H₆F₂O and a molecular weight of 168.14 g/mol [1][2]. Its structure, featuring a polar carbonyl group and two electron-withdrawing fluorine atoms on the aromatic ring, dictates its interactions with various solvents. The calculated LogP value of approximately 2.09 suggests a moderate degree of lipophilicity[3]. This profile indicates that while it is sparingly soluble in water, its solubility in organic solvents is expected to be significantly higher, a critical consideration for its use in synthesis and formulation[2]. The presence of the ketone group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, while the fluorinated aromatic ring contributes to its interaction with a range of organic media.

Predicted Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key determinants of its ability to solvate the compound.

| Solvent Class | Examples | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can engage in strong dipole-dipole interactions with the carbonyl group of this compound. The absence of acidic protons prevents unwanted reactions, making them excellent choices for achieving high concentrations in solution. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the ketone's oxygen atom. However, the energy required to break the solvent's hydrogen bonding network may slightly limit solubility compared to polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | While the indanone core has non-polar characteristics, the strong polarity of the carbonyl and fluoro groups will limit solubility in highly non-polar solvents like hexane. Solvents with some polarity like DCM and toluene are expected to be more effective. |

| Chlorinated | Chloroform, Dichloromethane (DCM) | Moderate | These solvents can effectively solvate the compound due to their ability to induce dipoles and their overall compatibility with the aromatic and ketone moieties. |

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain precise solubility data, a rigorous experimental approach is essential. The following protocol describes the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound. This method ensures that the solution is truly saturated and that the measurement is accurate and reproducible[4][5].

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Standard for Quantification:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To remove any suspended particles, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Causality and Self-Validation in the Protocol

-

Expertise & Experience: The use of an excess of the solid compound is a deliberate choice to drive the system towards thermodynamic equilibrium, ensuring the measured solubility is the true maximum concentration under the given conditions[5]. The confirmation of equilibrium by sampling at multiple time points prevents the reporting of transient, non-equilibrium (and often supersaturated) states, which can occur with kinetic solubility measurements[4].

-

Trustworthiness: The protocol incorporates self-validating steps. The HPLC calibration curve provides an internal check on the linearity and sensitivity of the analytical method. Filtering the supernatant is a critical control step to ensure that only the dissolved analyte is being measured. Inconsistent results between different time points would indicate that equilibrium has not been reached, invalidating that specific measurement and prompting a longer incubation time.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, its physicochemical properties suggest high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents. For drug development and process chemistry, where precise solubility is paramount, the detailed experimental protocol provided in this guide offers a robust and reliable method for generating this critical data. By understanding the underlying principles and adhering to a validated workflow, researchers can confidently determine the solubility of this compound in any solvent system relevant to their work.

References

A Technical Guide to the Electronic Effects of Fluorine in 4,6-Difluoro-1-indanone: A Medicinal Chemistry Perspective

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] 4,6-Difluoro-1-indanone stands as a valuable building block in this arena, where the precise placement of two fluorine atoms on the aromatic ring imparts a unique electronic signature that profoundly influences its reactivity and utility.[2][3] This technical guide provides an in-depth analysis of the electronic effects—namely, the interplay between the potent inductive withdrawal and subtle resonance donation—exerted by the fluorine substituents in this compound. We will dissect how these effects manifest in the molecule's aromatic system and carbonyl reactivity, supported by spectroscopic data interpretation, quantitative analysis through Hammett parameters, and detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals who leverage fluorinated synthons to engineer next-generation therapeutics.

The Dichotomy of Fluorine's Electronic Influence

Fluorine's role in medicinal chemistry is defined by a nuanced duality in its electronic behavior.[4] Unlike other substituents, its effects cannot be described by a single mode of action. Instead, two opposing forces are at play: a dominant, electron-withdrawing inductive effect and a weaker, electron-donating resonance effect.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful pull on electron density through the sigma (σ) bond framework.[5][6][7] This polarization, or inductive effect, is transmitted through successive bonds, decreasing with distance but significantly lowering the electron density in its vicinity.[8]

-

Resonance Effect (+R): The lone pair electrons residing in fluorine's p-orbitals can be delocalized into an adjacent π-system, such as a benzene ring.[6][9] This donation of electron density through resonance (also known as the mesomeric effect, +M) enriches the π-system, particularly at the ortho and para positions relative to the substituent.

For halogens, the inductive effect (-I) is almost always stronger than the resonance effect (+R).[10] This is especially true for fluorine, resulting in an overall deactivation of aromatic rings towards electrophilic attack, yet maintaining its character as an ortho-, para-director for any such reactions that do occur.

Figure 1: General illustration of Fluorine's dual electronic effects.

Electronic Landscape of the this compound Core

In this compound, the two fluorine atoms are positioned meta to the annulated cyclopentanone ring junction (C-3a and C-7a). This specific arrangement dictates a profound and synergistic electronic influence on the entire molecular scaffold.

Modulation of the Aromatic Ring

The primary consequence of the difluoro substitution is the strong deactivation of the aromatic ring. The potent -I effects of both fluorine atoms work in concert to withdraw electron density from the benzene ring, making it significantly less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[3]

Simultaneously, the +R effect from each fluorine atom donates electron density to the ring. The resonance structures show an accumulation of negative charge at the positions ortho and para to each fluorine. For the F at C-4, this enriches C-3, C-5, and the ipso-carbon C-7a. For the F at C-6, this enriches C-5 and C-7. The net result is that the C-5 and C-7 positions are the least electron-deficient sites on the aromatic ring, though the ring remains deactivated overall.

Figure 2: Key resonance contributors for this compound.

Activation of the Carbonyl Group

A critical consequence of the powerful inductive withdrawal from the fluorinated aromatic system is the pronounced activation of the carbonyl group at C-1. The electron density is pulled away from the carbonyl carbon, both through the sigma framework and through space, significantly increasing its partial positive charge (δ+). This heightened electrophilicity makes the C-1 position a prime target for nucleophilic attack, enhancing its reactivity in reactions like condensations and additions.[3]

Influence on α-Proton Acidity

The electron-withdrawing field effect of the entire difluorobenzyl moiety increases the acidity of the protons on the adjacent C-2 position. By stabilizing the resulting conjugate base (enolate) through induction, the difluoro substitution makes these α-protons more susceptible to deprotonation by a base compared to the non-fluorinated 1-indanone parent.

Quantitative and Spectroscopic Validation

The electronic effects described can be observed and quantified through analytical techniques, providing empirical validation for the theoretical framework.

Hammett Substituent Constants

The Hammett equation provides a robust method for quantifying the electronic influence of a substituent.[11][12] The Hammett constant (σ) for fluorine is positive, confirming its net electron-withdrawing character.

| Substituent | σ_meta (σm) | σ_para (σp) | Interpretation |

| Fluorine (F) | +0.34 | +0.06 | Strongly withdrawing by induction (-I), weakly donating by resonance (+R). The effect is most pronounced at the meta position where resonance is minimal.[13] |

In this compound, both fluorines are essentially meta to the reacting center if one considers reactions involving the annulated ring system as a whole. Their additive effect results in a substantial increase in the electron-withdrawing nature of the aromatic portion of the molecule.

NMR Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for probing the electronic environment of nuclei within a molecule. For fluorinated compounds, both ¹³C and ¹⁹F NMR provide a wealth of information.[14][15][16]

-

¹³C NMR: The carbons directly bonded to fluorine (C-4 and C-6) will exhibit large one-bond coupling constants (¹J_CF ≈ 240-250 Hz) and appear as doublets.[17][18] Their chemical shifts will be significantly downfield compared to their non-fluorinated counterparts. Other carbons in the molecule will display smaller, long-range C-F couplings, providing a detailed map of the electronic perturbations.[19][20] The carbonyl carbon (C-1) is expected to be deshielded (shifted downfield) relative to 1-indanone due to the increased electrophilicity.

-

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atoms.[16] The ¹⁹F chemical shifts for C-4 and C-6 will be distinct, reflecting their slightly different positions relative to the carbonyl group and the annulated ring.

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling (Hz) |

|---|---|---|---|

| ¹³C | C-1 (C=O) | ~195-200 | Triplet (³J_CF) |

| ¹³C | C-4 | ~160-165 | Doublet of Doublets (¹J_CF ≈ 250, ³J_CF) |

| ¹³C | C-6 | ~162-167 | Doublet of Doublets (¹J_CF ≈ 250, ³J_CF) |

| ¹⁹F | F at C-4 | ~ -105 to -115 | Multiplet |

| ¹⁹F | F at C-6 | ~ -105 to -115 | Multiplet |

(Note: Predicted values are estimates based on typical ranges for fluorinated aromatic ketones.)[17][21][22]

Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following sections detail the synthesis and characterization of this compound.

Synthesis via Intramolecular Friedel-Crafts Acylation

One of the most common and reliable methods for synthesizing indanones is the intramolecular Friedel-Crafts acylation of a phenylpropanoic acid derivative.[3][23]

Step-by-Step Methodology:

-

Preparation of 3-(3,5-Difluorophenyl)propanoic acid: Start with 1,3-difluorobenzene and perform a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃) to yield 3-(2,4-difluorobenzoyl)propanoic acid.

-

Reduction: Reduce the keto group using a standard method like a Clemmensen or Wolff-Kishner reduction to obtain 3-(3,5-difluorophenyl)propanoic acid.

-

Activation: Convert the carboxylic acid to the more reactive acid chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Cyclization: Add the crude acid chloride dropwise to a cooled suspension of a strong Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (DCM).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC).

-

Workup: Once complete, carefully quench the reaction by pouring it over crushed ice. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude solid by recrystallization or column chromatography to yield pure this compound.[3]

Figure 3: Synthetic workflow for this compound.

Protocol for NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-220 ppm.

-

Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure proper quantification, especially for quaternary carbons.

-

Accumulate a large number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Use a common fluorine reference standard, such as trifluorotoluene, for accurate chemical shift calibration.

-

Set the spectral width to encompass the expected range for aromatic fluorines (e.g., -90 to -130 ppm).

-

Implications for Reactivity and Drug Design

The unique electronic profile of this compound directly translates into its chemical reactivity and its potential as a scaffold in drug development.

-

Synthetic Utility: The highly electrophilic carbonyl group is the primary site of reactivity, readily participating in condensation reactions with amines or hydrazines to form heterocyclic derivatives.[3] The activated α-protons allow for facile enolate formation and subsequent alkylation or aldol-type reactions at the C-2 position. The aromatic ring, however, is generally resistant to functionalization.

-

Medicinal Chemistry Applications: The indanone core is a "privileged scaffold" found in numerous biologically active compounds, including anti-inflammatory and anticancer agents.[23][24] The introduction of the 4,6-difluoro pattern can confer several advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein targets and can modulate the pKa of nearby functional groups, potentially enhancing binding affinity.

-

Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1]

-

Conclusion

The 4,6-difluoro substitution pattern on the 1-indanone core creates a molecule with a distinct and highly useful electronic character. The powerful, synergistic inductive effects of the two fluorine atoms dominate, leading to a deactivated aromatic ring but a significantly activated carbonyl group and more acidic α-protons. This electronic redistribution is clearly observable through spectroscopic methods and can be quantified using physical organic principles. For the medicinal chemist and synthetic researcher, this compound is not merely an inert scaffold but a finely tuned synthon, whose predictable reactivity and potential to impart favorable ADME properties make it a valuable asset in the design of novel therapeutics.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy this compound | 162548-73-4 [smolecule.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Khan Academy [khanacademy.org]

- 10. quora.com [quora.com]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 13. global.oup.com [global.oup.com]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 19. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 20. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

- 21. This compound(162548-73-4) 1H NMR [m.chemicalbook.com]

- 22. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4,6-Difluoro-1-indanone: A Comprehensive Technical Guide

Introduction

4,6-Difluoro-1-indanone is a fluorinated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries.[1] Its rigid, bicyclic structure, combined with the electronic influence of two fluorine atoms, makes it a valuable scaffold for the synthesis of a diverse range of bioactive molecules.[2] As with any specialty chemical used in research and development, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for this characterization.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles, experimental protocols, and data interpretation involved in the analysis of this compound. The information presented herein is designed to be a practical resource for ensuring the quality and identity of this compound in a laboratory setting.

Molecular Structure

The structural formula of this compound is C₉H₆F₂O, with a molecular weight of 168.14 g/mol .[1] The molecule consists of a benzene ring fused to a five-membered ring containing a ketone functional group. Two fluorine atoms are substituted at positions 4 and 6 of the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: ¹H and ¹³C NMR

A detailed protocol for acquiring high-resolution NMR spectra of solid organic compounds is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to prevent peak broadening. Gentle warming or sonication may be applied if necessary.

-

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence is typically employed.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration of signals from nuclei with long relaxation times.

-

Number of Scans: 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.

-

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atoms, and the splitting patterns arise from proton-proton and proton-fluorine couplings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-7 | 7.2 - 7.4 | dd | J(H-H) ≈ 8.0, J(H-F) ≈ 2.0 |

| H-5 | 6.8 - 7.0 | dd | J(H-H) ≈ 8.0, J(H-F) ≈ 9.0 |

| H-3 (2H) | 3.0 - 3.2 | t | J(H-H) ≈ 6.0 |

| H-2 (2H) | 2.7 - 2.9 | t | J(H-H) ≈ 6.0 |

Interpretation:

-

The aromatic protons (H-5 and H-7) are expected to appear in the downfield region (δ 6.8-7.4 ppm) due to the deshielding effect of the aromatic ring current. Their signals will be split into doublets of doublets due to coupling with the adjacent aromatic proton and the fluorine atoms.

-

The methylene protons of the five-membered ring (H-2 and H-3) are expected to appear as triplets in the upfield region (δ 2.7-3.2 ppm) due to coupling with their neighboring methylene protons. The protons at C-3, being adjacent to the aromatic ring, are likely to be slightly more deshielded than the protons at C-2.

¹³C NMR Data (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (oxygen and fluorine).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | 190 - 200 |

| C-F (C-4, C-6) | 160 - 170 (d, ¹JCF ≈ 250 Hz) |

| C-Ar (quaternary) | 135 - 150 |

| C-Ar (CH) | 100 - 115 (d, ²JCF or ³JCF) |

| CH₂ (C-3) | 35 - 45 |

| CH₂ (C-2) | 25 - 35 |

Interpretation:

-

The carbonyl carbon (C-1) is expected to have the largest chemical shift (δ 190-200 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.

-

The carbons directly bonded to fluorine (C-4 and C-6) will appear as doublets in the proton-decoupled spectrum due to strong one-bond carbon-fluorine coupling (¹JCF). These signals are expected in the δ 160-170 ppm region.

-

The remaining aromatic carbons will appear in the δ 100-150 ppm range, with their chemical shifts and potential smaller C-F couplings providing further structural information.

-

The aliphatic methylene carbons (C-2 and C-3) will resonate in the upfield region (δ 25-45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H bonds, aliphatic C-H bonds, and C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

The sample spectrum is recorded.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1720 - 1700 | Strong | C=O Stretch (Ketone) |

| ~1610, ~1480 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch |

| ~850 - 800 | Strong | Aromatic C-H Bend (out-of-plane) |

Interpretation:

-

The most characteristic peak in the IR spectrum will be a strong, sharp absorption band in the region of 1720-1700 cm⁻¹, corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone.

-

The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations around 1610 and 1480 cm⁻¹.

-

Aliphatic C-H stretching vibrations from the methylene groups will be observed just below 3000 cm⁻¹.

-

A strong absorption band around 1250 cm⁻¹ is expected for the C-F stretching vibrations.

-

Strong bands in the fingerprint region (below 1000 cm⁻¹) corresponding to out-of-plane C-H bending will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction:

-

A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

The abundance of each ion is measured, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

-

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Interpretation |

| 168 | High | [M]⁺˙ (Molecular Ion) |

| 140 | Moderate | [M - CO]⁺˙ |

| 112 | Moderate | [M - CO - C₂H₄]⁺˙ |

Interpretation:

-

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺˙) at an m/z of 168, which corresponds to the molecular weight of this compound.

-

A characteristic fragmentation pathway for indanones is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion. This would result in a significant fragment ion at m/z 140.

-

Further fragmentation of the m/z 140 ion could involve the loss of ethylene (C₂H₄, 28 Da), leading to a fragment at m/z 112.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic characterization of this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and reliable method for its identification and purity assessment. The combination of these techniques allows for the unambiguous confirmation of its molecular structure, including the connectivity of atoms and the presence of key functional groups. The experimental protocols and interpretation guidelines presented in this technical guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate, ensuring the integrity and quality of their materials and the reliability of their research outcomes. It is important to note that the spectral data presented in this guide are predicted and should be confirmed with experimental data for definitive structural elucidation.

References

A Technical Guide to Quantum Chemical Calculations for 4,6-Difluoro-1-indanone: A Computational Chemistry Perspective for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4,6-Difluoro-1-indanone, a key heterocyclic scaffold in medicinal chemistry.[1][2] For researchers and drug development professionals, computational chemistry offers a powerful, cost-effective avenue to predict molecular properties and accelerate the discovery process.[3][4] This document outlines a validated, step-by-step protocol using Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound. We delve into the rationale behind the selection of computational methods and basis sets, ensuring a blend of accuracy and efficiency. Key analyses, including geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Time-Dependent DFT (TD-DFT) for UV-Vis spectra simulation, are detailed. The objective is to equip scientists with a robust computational methodology to investigate fluorinated indanone derivatives, enabling informed decisions in the design of novel therapeutic agents.

Introduction: The Significance of this compound and Computational Inquiry

This compound is a fluorinated aromatic ketone with the molecular formula C₉H₆F₂O.[1] Its structure, featuring an indanone core with two fluorine atoms, makes it a valuable and versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of fluorine is particularly significant in drug design, as it can enhance critical properties such as metabolic stability, binding affinity to target proteins, and bioavailability.[5] Derivatives of the parent 1-indanone structure are foundational to various bioactive molecules, underscoring the importance of this chemical family.

Quantum chemical calculations serve as an indispensable tool in modern drug discovery, providing insights that are often difficult or expensive to obtain through experimental means alone.[3][6] By simulating molecular behavior at the atomic level, we can predict a wide range of properties before a compound is ever synthesized.[3] For this compound, these calculations can help us understand:

-

Molecular Geometry: The most stable three-dimensional arrangement of its atoms.

-

Electronic Properties: How electron density is distributed and how the molecule might interact with biological targets.

-

Reactivity: Regions of the molecule susceptible to electrophilic or nucleophilic attack.

-

Spectroscopic Signatures: Predicted IR and UV-Vis spectra that can aid in experimental characterization.

This guide provides a practical, authoritative workflow for performing such calculations, grounded in established theoretical principles.

Theoretical Framework and Computational Rationale

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. This choice represents a critical balance between computational cost and predictive accuracy.

The Choice of Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers the optimal combination of accuracy and computational efficiency.[6] Unlike more computationally demanding ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the complex many-electron wavefunction.

-

Selected Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which provides a good description of electronic structure and thermochemistry for a broad range of systems.[7]

-

Dispersion Correction (Optional but Recommended) Standard B3LYP does not fully account for non-covalent van der Waals forces (dispersion interactions). For studies involving intermolecular interactions (e.g., docking), it is advisable to use a dispersion-corrected functional like B3LYP-D3.

The Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms.

-

6-311++G(d,p): A Justification

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility for an accurate description of the electron distribution.

-

++: These diffuse functions are crucial for accurately describing molecules with lone pairs or for modeling non-covalent interactions, as they allow for electron density to exist further from the nucleus.

-

(d,p): These are polarization functions added to non-hydrogen atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately modeling chemical bonds.[8]

-

This combination, B3LYP/6-311++G(d,p), is a robust level of theory known to provide satisfactory geometries and electronic properties for small to medium-sized organic molecules at a reasonable computational cost.[9][10]

The Computational Workflow: A Validated Protocol

The following section details a step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to be a self-validating system, where the results of one step confirm the validity of the previous one.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Step 1: Molecular Geometry Optimization

-

Construct the Molecule: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Perform Optimization: Submit the structure for geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.

Step 2: Vibrational Frequency Analysis (Self-Validation)

-

Execute Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Validate the Minimum: This step is crucial for trustworthiness. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find the most stable structure and must be repeated.

-

Simulate IR Spectrum: The output of this calculation provides the vibrational modes and their corresponding intensities, which can be used to generate a theoretical Infrared (IR) spectrum.

Step 3: Frontier Molecular Orbital (FMO) Analysis

-

Extract Orbital Energies: From the optimized calculation output, identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11]

-

Calculate the HOMO-LUMO Gap: The energy difference (ΔE = E_LUMO - E_HOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability.[12] A large gap suggests high stability, while a small gap indicates that the molecule is more easily excitable and potentially more reactive.[12][13]

-

Visualize Orbitals: Generate surfaces for the HOMO and LUMO to visualize their spatial distribution. The HOMO typically indicates regions susceptible to electrophilic attack (electron-donating regions), while the LUMO indicates regions prone to nucleophilic attack (electron-accepting regions).[12]

Step 4: Molecular Electrostatic Potential (MEP)

-

Calculate the MEP Surface: Generate the MEP map from the optimized electron density. This surface is color-coded to represent the electrostatic potential.

-

Interpret Reactivity Sites:

-

Red/Yellow Regions: Indicate negative potential (electron-rich areas), typically around electronegative atoms like oxygen. These are sites for electrophilic attack.

-

Blue Regions: Indicate positive potential (electron-poor areas), usually around hydrogen atoms. These are sites for nucleophilic attack. The MEP is invaluable in drug design for predicting how a ligand might interact with the electrostatic environment of a protein's active site.

-

Step 5: UV-Vis Spectrum Simulation via TD-DFT

-

Perform TD-DFT Calculation: Using the optimized ground-state geometry, perform a Time-Dependent DFT (TD-DFT) calculation.[14][15] This method is used to compute the energies of electronic excited states.[16]

-

Simulate the Spectrum: The calculation will output the wavelengths (λ_max) of electronic transitions and their corresponding oscillator strengths (a measure of transition probability). This data can be plotted to generate a theoretical UV-Vis absorption spectrum.[14][17] This is particularly useful for aromatic systems like indanone, where π → π* transitions are prominent.

Predicted Data and Interpretation

The following tables summarize the expected quantitative data from the proposed calculations for this compound.

Table 1: Key Molecular Properties (Calculated at B3LYP/6-311++G(d,p))

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | Value | The final electronic energy at the optimized geometry. |

| Dipole Moment (Debye) | Value | Indicates the overall polarity of the molecule. |

| HOMO Energy (eV) | Value | Relates to the molecule's ability to donate an electron.[13] |

| LUMO Energy (eV) | Value | Relates to the molecule's ability to accept an electron.[13] |

| HOMO-LUMO Gap (eV) | Value | A key indicator of chemical reactivity and kinetic stability.[12][18] |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR Region (cm⁻¹) |

| C=O Stretch (Ketone) | ~1750-1780 | ~1700-1740 |

| C-F Stretch | ~1200-1300 | ~1100-1300 |

| Aromatic C=C Stretch | ~1580-1620 | ~1500-1600 |

| Aliphatic C-H Stretch | ~2900-3000 | ~2850-2960 |

| Aromatic C-H Stretch | ~3050-3150 | ~3000-3100 |

| Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. |

Table 3: Predicted UV-Vis Absorption (TD-DFT)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | Value | Value | e.g., HOMO → LUMO (π → π) |

| S₀ → S₂ | Value | Value | e.g., HOMO-1 → LUMO (π → π) |

Conclusion

The computational protocol detailed in this guide provides a robust and scientifically sound method for characterizing this compound. By leveraging the power of Density Functional Theory, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic properties. This information is critical for understanding its reactivity and for rationally designing new derivatives with enhanced therapeutic potential. The presented workflow, emphasizing methodological justification and self-validation, ensures that the generated data is both reliable and directly applicable to the challenges faced in modern drug discovery and development.[19][20][21]

References

- 1. Buy this compound | 162548-73-4 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. steeronresearch.com [steeronresearch.com]

- 4. The Chemist’s Guide to Advances in Computational Drug Design — Minds Underground [mindsunderground.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. folia.unifr.ch [folia.unifr.ch]

- 10. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

- 14. mdpi.com [mdpi.com]

- 15. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. learn.schrodinger.com [learn.schrodinger.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. wiley.com [wiley.com]

- 21. Computational Drug Design: A Guide for Computational and Medicinal Chemists - D. C. Young - Google 圖書 [books.google.com.hk]

An In-depth Technical Guide to 4,6-Difluoro-1-indanone: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4,6-Difluoro-1-indanone, a key fluorinated building block in medicinal chemistry. The document delves into the historical context of its development, detailed synthetic methodologies with mechanistic insights, and its application in the synthesis of pharmacologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The indanone scaffold itself is a privileged structure found in numerous biologically active compounds.[2] The fusion of these two concepts in the form of fluorinated indanones has led to the development of novel therapeutics. This compound (CAS No. 162548-73-4), with the molecular formula C₉H₆F₂O, has emerged as a particularly valuable intermediate in this class of compounds.[1][3]

| Property | Value |

| CAS Number | 162548-73-4[1][3][4] |